5-(1-Piperidinylsulfonyl)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of pentanoic acid can be achieved through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors . For the synthesis of similar compounds, a green and sustainable process has been presented for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst .Molecular Structure Analysis
Pentanoic acid is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . The molecular weight of pentanoic acid is 102.1317 .Physical And Chemical Properties Analysis
Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . It has a strong, unpleasant odor reminiscent of old cheese or wet socks .Scientific Research Applications
Neurochemical Studies
Intraperitoneal injection of 1-piperideine, a related compound to 5-(1-piperidinylsulfonyl)pentanoic acid, in mice has been shown to result in the formation of 5-aminopentanoic acid in the brain. This compound is a methylene homologue of gamma-aminobutyric acid (GABA) and acts as a weak GABA agonist. The study suggests that 5-aminopentanoic acid formed from 1-piperideine may undergo oxidation to produce 5-(1-piperidinylsulfonyl)pentanoic acid, potentially influencing GABAergic neurotransmission, which could have implications for research into neurological conditions (Callery & Geelhaar, 1985).
Modulation of Ion Channels
α-Lipoic acid, structurally similar to 5-(1-piperidinylsulfonyl)pentanoic acid, has been found to selectively inhibit native CaV3.2 T-type calcium currents in rat sensory neurons, suggesting a potential mechanism for analgesic action in pain pathways. This action might be relevant to the study of compounds like 5-(1-piperidinylsulfonyl)pentanoic acid for their potential effects on ion channel modulation and pain relief (Lee et al., 2009).
Cognitive Processes and Memory
Another study explored the role of 5-HT4 receptors, which could be modulated by compounds structurally related to 5-(1-piperidinylsulfonyl)pentanoic acid, in cognitive processes such as learning and memory. The study found that specific agonists and antagonists of the 5-HT4 receptor could influence associative memory and learning performance, which may have implications for the use of 5-(1-piperidinylsulfonyl)pentanoic acid in neuropharmacological research (Marchetti et al., 2000).
Cancer Research
In cancer research, BW12C, a derivative related to 5-(1-piperidinylsulfonyl)pentanoic acid, has been shown to increase the radiobiological hypoxic fraction of tumors, making it of interest as a potential potentiator of bioreductive agents or hyperthermia in cancer treatment. This indicates a potential research avenue for 5-(1-piperidinylsulfonyl)pentanoic acid in understanding and enhancing tumor hypoxia and thermosensitivity (Honess, Hu, & Bleehen, 1991).
Safety and Hazards
Pentanoic acid can be potentially harmful under certain circumstances. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Future Directions
Research continues to explore the potential applications of pentanoic acid . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst has been presented . This could open up new avenues for the production of pentanoic acid and its derivatives, including “5-(1-Piperidinylsulfonyl)pentanoic acid”, from renewable resources.
properties
IUPAC Name |
5-piperidin-1-ylsulfonylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c12-10(13)6-2-5-9-16(14,15)11-7-3-1-4-8-11/h1-9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEOLXHANVKRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Piperidinylsulfonyl)pentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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